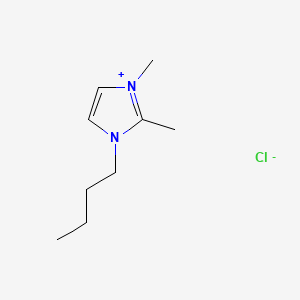

1-Butyl-2,3-dimethylimidazolium chloride

説明

Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids (ILs) are a class of molten salts, typically with melting points below 100 °C, composed of an imidazolium (B1220033) cation and a corresponding anion. mdpi.com These compounds have garnered substantial attention in various scientific fields due to their unique physicochemical properties, which include low volatility, high thermal stability, and tunable solvency for a wide array of organic and inorganic substances. mdpi.comontosight.ai In the pursuit of "green chemistry," imidazolium-based ILs are often considered as environmentally benign alternatives to conventional volatile organic solvents, which can contribute to air pollution. mdpi.com Their versatility allows them to function not just as solvents, but also as catalysts, electrolytes, and extraction media, making them pivotal in advancing sustainable technologies in catalysis, electrochemistry, and material science. mdpi.comontosight.ai The ability to modify the cation and anion allows for the fine-tuning of their properties to suit specific applications, a feature that has significantly broadened their research and industrial appeal. mdpi.com

Rationale for Dedicated Research on 1-Butyl-2,3-dimethylimidazolium Chloride

The specific focus on this compound within the broader class of imidazolium ILs stems from its distinct structural features and resulting properties. The presence of a methyl group at the C2 position of the imidazolium ring enhances its stability, particularly in basic conditions, making it suitable for a range of chemical reactions where other ILs might degrade. This heightened stability, combined with its favorable solvent characteristics, has made it a valuable tool in academic and industrial research. chemimpex.com Key properties such as its melting point, thermal stability, and ionic conductivity are central to its utility in diverse applications ranging from catalysis to electrochemistry. nbinno.com Researchers are particularly interested in how its specific molecular structure influences reaction outcomes and process efficiency, driving dedicated studies to unlock its full potential in various chemical transformations. nbinno.com

Overview of Key Academic Research Trajectories

Academic research on this compound is multifaceted, with several key trajectories. A significant area of investigation is its application as a green solvent and catalyst in organic synthesis and biomass conversion. chemimpex.com Studies have explored its effectiveness in dissolving and processing cellulose (B213188), a key component of biomass, to produce biofuels and other valuable chemicals. chemimpex.com In the realm of materials science, research has focused on its use in the preparation of nanomaterials, such as mesoporous ZnAl₂O₄, which have applications as catalysts or catalyst supports. chemicalbook.com Furthermore, its electrochemical properties are being investigated for the development of advanced battery technologies and supercapacitors, where it can serve as a stable electrolyte. chemimpex.com These research directions underscore the compound's versatility and its potential to contribute to more sustainable and efficient chemical technologies.

Physicochemical Properties of this compound

The utility of this compound in various applications is fundamentally linked to its distinct physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₇ClN₂ |

| Molecular Weight | 188.70 g/mol |

| CAS Number | 98892-75-2 |

| Appearance | White to light brown crystalline solid |

| Melting Point | 89 - 102 °C |

This data is compiled from multiple sources. chemimpex.comcymitquimica.comnih.govfishersci.com

Synthesis of this compound

The primary method for synthesizing this compound involves the quaternization of an imidazole (B134444) derivative. nbinno.com A common laboratory-scale synthesis is the reaction of 2,3-dimethylimidazole with 1-chlorobutane. The reaction mixture is typically heated for an extended period to ensure complete reaction. The resulting product can then be purified, often by washing with a solvent like diethyl ether to remove unreacted starting materials, followed by drying under vacuum to yield the final white to pale yellow solid product. google.com

Applications in Academic Research

This compound has been investigated for a wide range of applications, reflecting its versatile nature.

As a Solvent and Catalyst in Organic Reactions

This ionic liquid has shown promise as a medium for various organic transformations. Its ability to dissolve a wide range of reactants, including polar and nonpolar molecules, facilitates intimate contact between reacting species, often leading to enhanced reaction rates and selectivities. chemimpex.com

| Application | Description |

| Cellulose Modification | Serves as a solvent for the chemical modification of the polysaccharide cellulose. chemicalbook.com |

| Fructose (B13574) Conversion | Used as a model ionic liquid in the conversion of fructose to 5-hydroxymethylfurfuryl in the presence of H₂SO₄. chemicalbook.com |

| Nanomaterial Synthesis | Employed in the preparation of mesoporous ZnAl₂O₄ nanomaterials, which can act as catalysts or catalyst supports. chemicalbook.com |

In Electrochemistry

The ionic nature and stability of this compound make it a candidate for electrochemical applications. It can function as an electrolyte in devices such as batteries and supercapacitors, contributing to improved energy storage and efficiency. chemimpex.com Its electrochemical stability window and ionic conductivity are key parameters investigated in this context. nbinno.com

In Biomass Conversion

A significant area of research focuses on the use of this compound in the pretreatment and conversion of lignocellulosic biomass. chemimpex.com Its ability to dissolve cellulose and other biomass components allows for their subsequent conversion into biofuels and other valuable chemicals. chemimpex.com This application is central to the development of sustainable biorefineries.

| Biomass Application | Key Findings |

| Biomass Conversion | Facilitates the conversion of biomass into biofuels by aiding in the extraction of valuable compounds. chemimpex.com |

| Separation Processes | Effective in liquid-liquid extraction processes, particularly for separating valuable metals from ores. chemimpex.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHYPTORQNESCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047906 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-75-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purification Techniques

Established Synthetic Pathways for 1-Butyl-2,3-dimethylimidazolium Chloride and its Analogues

The most common and established method for synthesizing this compound is through the quaternization of an N-substituted imidazole (B134444). nbinno.com This reaction, a type of nucleophilic substitution, involves the alkylation of 1,2-dimethylimidazole (B154445) with a suitable butyl halide.

A typical laboratory-scale synthesis involves the slow addition of n-chlorobutane to 1,2-dimethylimidazole. google.com The mixture is then heated, commonly at around 70°C, for an extended period, which can range from several hours to a week, to ensure the reaction goes to completion. google.com During this time, the product precipitates as a solid, which may initially appear white and gradually turn yellow. google.com

The general reaction is as follows: 1,2-dimethylimidazole + n-chlorobutane → this compound

Analogous compounds, such as the bromide salt, can be synthesized using the same principle by substituting n-chlorobutane with n-bromobutane. google.com For instance, reacting 1,2-dimethylimidazole with n-bromobutane yields 1-butyl-2,3-dimethylimidazolium bromide. google.com This reaction can also be heated for an extended period to achieve a high yield, which has been reported to be as high as 98%. google.com

Table 1: Synthesis Parameters for 1-Butyl-2,3-dimethylimidazolium Halides

| Parameter | This compound | 1-Butyl-2,3-dimethylimidazolium bromide |

|---|---|---|

| Precursors | 1,2-dimethylimidazole, n-chlorobutane | 1,2-dimethylimidazole, n-bromobutane |

| Reaction Temp. | 70°C | 70°C |

| Reaction Time | 1 week | 24 hours |

| Initial Product | Yellow solid | Pale yellow filtrate |

| Reported Yield | 85% | 98% |

Advanced Synthesis of Derivative Salts (e.g., Tetrafluoroborate (B81430), Dicarba-7,8-nidoundecaborate)

The synthesis of derivative salts of the 1-butyl-2,3-dimethylimidazolium cation typically involves an anion metathesis reaction, starting from the corresponding halide salt.

Tetrafluoroborate ([BF4]⁻) Salt: While specific synthesis details for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate are not extensively documented, the synthesis can be inferred from the well-established procedures for analogous imidazolium (B1220033) salts like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). orgsyn.orgchemicalbook.com The process involves a salt metathesis reaction where the chloride anion is exchanged for a tetrafluoroborate anion. This is typically achieved by reacting this compound with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄). orgsyn.org The reaction is often carried out in a suitable solvent like acetone (B3395972) or water. orgsyn.orgchemicalbook.com The resulting sodium chloride is significantly less soluble in organic solvents like dichloromethane (B109758) than the desired ionic liquid, facilitating its removal by filtration. orgsyn.org

Dicarba-7,8-nidoundecaborate Salt: The synthesis of 1-butyl-2,3-dimethylimidazolium dicarba-7,8-nidoundecaborate has been explicitly detailed. nih.govresearchgate.netnih.gov This process also employs a salt metathesis strategy. The synthesis starts with caesium dicarba-7,8-nido-undecaborate, which is dissolved in acetone. nih.govresearchgate.net This solution is then added to a solution of this compound in dichloromethane. nih.govresearchgate.net The reaction mixture becomes turbid as caesium chloride precipitates out of the solution. nih.govresearchgate.net After stirring at room temperature, the caesium chloride precipitate is removed by filtration through celite. nih.govresearchgate.net The final product is obtained after removing the volatile solvents under vacuum. nih.govresearchgate.net For crystallization, the solid residue can be dissolved in a minimal amount of absolute ethanol (B145695), followed by slow vapor diffusion of hexane (B92381) at a reduced temperature (233 K). nih.gov

Table 2: Synthesis of 1-Butyl-2,3-dimethylimidazolium Derivative Salts

| Derivative Salt | Precursors | Solvents | Key Steps |

|---|---|---|---|

| Tetrafluoroborate | This compound, Sodium tetrafluoroborate | Acetone, Dichloromethane | Anion exchange, precipitation of NaCl, filtration |

| Dicarba-7,8-nidoundecaborate | This compound, Caesium dicarba-7,8-nido-undecaborate | Acetone, Dichloromethane | Anion exchange, precipitation of CsCl, filtration through celite, crystallization |

Preparation of Hybrid Ionic Liquid Systems (e.g., Chlorozincate Molten Salts)

Hybrid ionic liquid systems, such as chlorozincate molten salts, are prepared by reacting this compound with a metal halide, in this case, zinc chloride (ZnCl₂). rsc.orgresearchgate.net The composition and properties of the resulting chlorozincate ionic liquid are dependent on the molar ratio of the two components. rsc.orgresearchgate.net

The preparation involves the direct mixing of zinc chloride and this compound. rsc.orgresearchgate.net The resulting anionic species in the molten salt vary with the mole percent of ZnCl₂. rsc.orgresearchgate.net

When the mole fraction of ZnCl₂ is less than 0.5, the system contains a mixture of [BMMI]Cl and the tetrachlorozincate anion, [ZnCl₃]⁻. rsc.orgresearchgate.net

At a mole fraction of exactly 0.5, the predominant species is [BMMI][ZnCl₃]. rsc.orgresearchgate.net

When the mole fraction of ZnCl₂ is greater than 0.5, more complex polychlorozincate anions like [Zn₃Cl₇]⁻ are formed in addition to [ZnCl₃]⁻. rsc.orgresearchgate.net

These materials are of interest due to their tunable Lewis acidity, which increases with a higher proportion of zinc chloride. rsc.org

Methodologies for Impurity Identification and Removal

The purity of ionic liquids is paramount for their reliable application. Impurities often include unreacted starting materials (e.g., 1,2-dimethylimidazole and n-chlorobutane) and colored degradation byproducts. google.comnih.gov

A common initial purification step involves washing the crude product with a solvent in which the ionic liquid has low solubility, such as ethyl acetate (B1210297) or diethyl ether. google.comnih.gov This helps to remove unreacted organic precursors. nih.gov

For colored impurities, a widely used technique is treatment with activated or decolorizing charcoal. google.com The ionic liquid is dissolved in a suitable solvent, often water, and heated with charcoal for several hours. google.com The charcoal adsorbs the colored impurities, and subsequent filtration yields a colorless solution. google.com

After treatment with charcoal, the solvent must be thoroughly removed. Lyophilization (freeze-drying) is an effective method for removing water from the purified ionic liquid. google.com Following this, the solid product is typically heated under high vacuum to remove any residual volatile impurities or moisture. google.com The effectiveness of purification can be assessed by the color of the final product, with a pure product being a white solid. google.com

Table 3: Common Impurities and Removal Techniques

| Impurity | Removal Method | Procedure |

|---|---|---|

| Unreacted Precursors | Solvent Washing | Washing the crude product with ethyl acetate or diethyl ether. |

| Colored Byproducts | Adsorption | Heating a solution of the ionic liquid with decolorizing charcoal, followed by filtration. |

| Residual Solvents/Water | Drying under Vacuum/Lyophilization | Removal of water by freeze-drying, followed by heating under high vacuum. |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a fundamental tool for confirming the structure of the 1-Butyl-2,3-dimethylimidazolium cation and for probing the interactions between the cation and the chloride anion.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to verify the synthesis and purity of [BMMIM]Cl. The ¹H NMR spectrum provides distinct signals for the protons on the imidazolium (B1220033) ring and the attached alkyl groups. A study reporting the spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) identified all characteristic resonances of the cation. lu.lv The imidazolium ring protons (at positions 4 and 5) appear as a singlet, while the protons of the butyl and methyl groups exhibit predictable multiplicities and chemical shifts. lu.lv

Detailed ¹H NMR assignments are provided in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NCH=CHN (ring protons) | 7.63 | Singlet |

| N-CH₂ -CH₂-CH₂-CH₃ | 4.11 | Triplet |

| Ring N-CH₃ | 3.74 | Singlet |

| Ring C-CH₃ | 2.58 | Singlet |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.68 | Multiplet |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.29 | Multiplet |

| N-CH₂-CH₂-CH₂-CH₃ | 0.92 | Triplet |

| (Data sourced from a study using DMSO-d₆ as the solvent) lu.lv |

¹³C NMR studies complement the proton data, providing information on the carbon framework. Analyses of [BMMIM]Cl have shown that the chemical shifts of the ethylenic carbons (C4 and C5) and the carbons of the butyl chain are sensitive to the ionic environment, particularly upon interaction with other species like zinc chloride. researchgate.net Solid-state ¹³C NMR spectra of pure [BMMIM]Cl show distinct patterns at different temperatures; the spectra recorded at 25 °C and 100 °C are identical, indicating structural consistency across this temperature range in the solid state. researchgate.net

To probe the environment of the anion directly, specialized NMR techniques are employed. Both solid-state and solution ³⁵Cl NMR have been utilized in studies involving 1-Butyl-2,3-dimethylimidazolium chloride, particularly in its mixtures with zinc chloride to form chlorozincate molten salts. researchgate.net This technique is highly sensitive to the nature of the ionic species and interactions involving the chloride ion. researchgate.net

Solid-state ¹³C NMR has also been applied to neat [BMMIM]Cl to investigate its thermal behavior. researchgate.net These studies confirm the structural integrity of the compound at elevated temperatures, as the spectra at 25 °C and 100 °C are identical. researchgate.net

Anion exchange reactions, where the chloride is replaced by a fluorine-containing anion, are often monitored using ¹⁹F NMR spectroscopy. This method is exceptionally useful for confirming the success of the exchange and for studying the new cation-anion interactions. For instance, [BMMIM]Cl can be used as a precursor to synthesize new ionic liquids, such as 1-butyl-2,3-dimethylimidazolium pentafluorophenyltrifluoroborate, through a metathesis reaction with potassium pentafluorophenyltrifluoroborate. rsc.org

In such cases, the ¹⁹F NMR spectrum provides clear signals for the fluorine atoms in the new anion. The chemical shifts of these fluorine atoms are sensitive to the strength of the hydrogen bonding between the anion and the imidazolium cation. rsc.org Deshielding of the fluorine resonances can indicate a stronger cation-anion interaction compared to salts where such interactions are weaker. rsc.org This technique was also used to characterize the product of a reaction between [BMMIM]Cl and other fluorine-containing compounds, where distinct resonances for the ortho, para, and meta fluorine atoms of the resulting anion were clearly identified. rsc.org

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of ions in the solid state and for analyzing structural organization in the liquid or semi-solid state.

Single crystal X-ray diffraction provides unambiguous information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound (BDMIMCl) has been determined, elucidating the packing arrangement of the cations and anions in the lattice. acs.org This analysis is crucial for understanding how hydrogen bonding and other non-covalent interactions influence the solid-state properties of the ionic liquid. acs.org The detailed crystallographic data provides a foundational understanding of the forces governing the material's structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.588(2) |

| b (Å) | 11.789(1) |

| c (Å) | 10.737(2) |

| β (°) | 91.62(3) |

| Z (formula units/cell) | 4 |

| (Data for the analogous compound 1-Butyl-2,3-dimethylimidazolium bromide) researchgate.net |

Wide-Angle X-ray Scattering (WAXS) is a powerful technique for investigating the short-range order and structural transitions in materials that may lack long-range crystalline order, such as liquids and amorphous solids. While WAXS is frequently used to study structural phenomena in related imidazolium-based ionic liquids, specific studies focusing on the structural transitions of pure this compound using this technique are not prominently available in the reviewed literature. However, related techniques such as grazing-incidence wide-angle X-ray diffraction (GIXD) have been used to probe structural effects in systems containing the [BMMIM] cation. stanford.edu

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a pivotal technique for confirming the molecular structure of ionic liquids like this compound and for studying their fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic liquids as it allows for the gentle transfer of ions from solution into the gas phase for detection. In the positive ion mode, ESI-MS analysis of this compound consistently identifies the intact cation, [BMMI]⁺. The spectrum is characterized by a prominent peak corresponding to the molecular ion of the cation at a mass-to-charge ratio (m/z) of 153.1386. massbank.eu This primary ion is crucial for the initial identification of the compound. Studies have also reported the presence of ion clusters, such as [(BMMI)₂Cl]⁺, which consist of two cations associated with one anion, appearing at higher m/z values. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Ion Characterization

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion—in this case, the [BMMI]⁺ cation (m/z 153.1386)—and analyzing the resulting product ions. massbank.euresearchgate.net The fragmentation patterns reveal the stability of different parts of the molecule and help confirm its structure.

Collision-induced dissociation (CID) of the [BMMI]⁺ cation leads to several characteristic fragmentation pathways. A common fragmentation involves the loss of neutral molecules from the butyl side chain. For instance, the loss of butene (C₄H₈) via a rearrangement process is a typical pathway for imidazolium cations with a butyl chain. Other observed fragmentations can include the loss of smaller alkyl groups. asianpubs.org The analysis of these fragments allows for the unambiguous characterization of the cation's structure. researchgate.net

Table 1: ESI-MS/MS Fragmentation of the 1-Butyl-2,3-dimethylimidazolium Cation ([BMMI]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 153.14 | 97.08 | C₄H₈ (Butene) | 1,2-Dimethylimidazolium |

| 153.14 | 83.06 | C₅H₁₀ (Pentene) | 1-Methylimidazolium |

| 153.14 | 69.07 | C₆H₁₂ (Hexene) | Fragmented Imidazolium Ring |

| 153.14 | 57.07 | C₇H₁₄ | Butyl Cation (C₄H₉⁺) |

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive probes for investigating the intramolecular vibrations and intermolecular interactions within this compound. wallonie.be

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a detailed fingerprint of its molecular structure. The FTIR spectrum of imidazolium-based ionic liquids displays characteristic bands corresponding to vibrations of the imidazolium ring and the attached alkyl groups. researchgate.net

The C-H stretching vibrations of the imidazolium ring and the alkyl chains typically appear in the 2800–3200 cm⁻¹ region. researchgate.netmdpi.com For instance, the asymmetric and symmetric stretching modes of the -CH₃ and -CH₂ groups of the butyl and methyl substituents are found around 2964 cm⁻¹ and 2875 cm⁻¹, respectively. researchgate.net Vibrations associated with the imidazolium ring framework are observed at lower wavenumbers, such as the C=C and C=N stretching modes around 1624 cm⁻¹ and 1573 cm⁻¹, respectively. researchgate.netijcrr.com The interaction between the cation and the chloride anion can influence the position and shape of these bands, particularly those related to the C-H bonds of the imidazolium ring. acs.org

Table 2: Characteristic FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3160-3110 | Imidazolium Ring C-H Stretching | researchgate.net |

| ~2964 | Alkyl -CH₃ Asymmetric Stretching | researchgate.net |

| ~2875 | Alkyl -CH₂ Symmetric Stretching | researchgate.net |

| ~1573 | Imidazolium Ring Framework Vibration (C=N Stretching) | researchgate.net |

| ~1166 | C-N Stretching Vibration | researchgate.net |

| ~890 | Imidazolium Ring C-H Out-of-Plane Bending | acs.org |

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on molecular vibrations that induce a change in polarizability. It is particularly sensitive to the vibrations of non-polar bonds and symmetric modes. In the context of this compound, Raman spectroscopy is highly effective for studying the conformational isomerism of the butyl chain. acs.orgmdpi.com

The butyl group can exist in different rotational conformations, primarily the anti-anti (AA) and gauche-anti (GA) forms. acs.org These conformers give rise to distinct bands in the Raman spectrum, especially in the 500-750 cm⁻¹ region. acs.org For the related compound 1-butyl-3-methylimidazolium chloride, characteristic Raman bands at approximately 730 cm⁻¹ and 627 cm⁻¹ are assigned to the AA conformation, while bands around 701 cm⁻¹ and 605 cm⁻¹ are attributed to the GA conformer. acs.orgmdpi.com The relative intensities of these bands can provide information about the predominant conformation in the liquid or solid state and how it is influenced by factors like temperature and pressure. acs.orgmdpi.com

Table 3: Key Raman Shifts for Conformational Analysis of the Butyl Chain in Imidazolium Chlorides

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~733 | Butyl Chain (AA Conformer) | mdpi.com |

| ~701 | Butyl Chain (GA Conformer) | mdpi.com |

| ~626 | Butyl Chain (AA Conformer) | mdpi.com |

| ~605 | Butyl Chain (GA Conformer) | acs.org |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition profile, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For ionic liquids, this provides crucial information on their thermal stability and decomposition temperature (T_d). Studies on pure this compound show it possesses significant thermal stability. researchgate.net However, like many ionic liquids with halide anions, it is prone to thermal degradation at elevated temperatures. uniroma1.it The onset of decomposition for pure [BMMI][Cl] has been observed at temperatures around 267°C. researchgate.net The decomposition process typically occurs in a single step, leading to a significant mass loss. researchgate.net The presence of impurities can lower this decomposition temperature. For example, adding ammonium (B1175870) chloride as a contaminant was found to decrease the thermal stability of [BMMI][Cl]. researchgate.netscilit.com

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. For [BMMI][Cl], DSC can be used to determine its melting point (T_m) and glass transition temperature (T_g). The melting point for this compound is reported to be in the range of 89-93°C. fishersci.com

Table 4: Thermal Properties of this compound

| Thermal Property | Technique | Value | Reference |

|---|---|---|---|

| Onset Decomposition Temperature (T_onset) | TGA | ~267 °C | researchgate.net |

| Activation Energy of Degradation (Pure) | TGA (Coats-Redfern method) | 58.7 kJ/mol | researchgate.net |

| Melting Point (T_m) | DSC | 89 - 93 °C | fishersci.com |

Differential Scanning Calorimetry (DSC) in Phase Behavior Studies

Differential Scanning Calorimetry (DSC) is a crucial technique for understanding the phase behavior of this compound ([BMMIM]Cl). Studies have shown that this ionic liquid exhibits a melting point in the range of 89 to 93 °C. fishersci.com The thermal properties, including melting and glass transitions, are significantly influenced by the interactions between the cation and anion. For instance, in mixtures with zinc chloride, the melting point of the resulting chlorozincate molten salts is below 100 °C, and for most compositions, cooling from the liquid state leads to the formation of a glass rather than crystallization. researchgate.net In a related ternary deep eutectic solvent system involving 1-butyl-3-methylimidazolium chloride, a glass transition was observed around -58.8 °C, highlighting the complex phase behavior that can occur in systems containing this type of cation.

The phase behavior is also dictated by factors such as van der Waals forces, electrostatic interactions, and hydrogen bonding, which are dependent on the size, symmetry, and charge delocalization of the ions. acs.org

Table 1: Thermal Properties of this compound and Related Systems

| Property | Value | Compound/System |

| Melting Point | 89 - 93 °C | This compound |

| Glass Transition | -58.8 °C | [BMIM]Cl-ZnCl₂-2AA System |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition kinetics of this compound. The thermal decomposition of this ionic liquid is generally observed to be above 210 °C. researchgate.net The stability is influenced by the nature of both the cation and the anion.

In a study of polymer gel electrolytes incorporating [BMMIM]Cl, it was noted that ionic liquids generally exhibit outstanding thermal stability in the range of 200–300 °C. beilstein-journals.org The addition of [BMMIM]Cl to a polymer matrix can enhance the amorphous nature of the material, which in turn affects its thermal properties.

Electrochemical Characterization Methods

Chronopotentiometry and Cyclic Voltammetry

Chronopotentiometry and Cyclic Voltammetry (CV) are powerful techniques for probing the electrochemical behavior of this compound and systems containing it. The electrochemical window, which defines the range of potentials where the electrolyte is stable, is a key parameter for its application in electrochemical devices. For a related ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), the electrochemical window was determined to be from -1.7 V to 0.80 V (vs. Ag/AgCl) on a glassy carbon electrode. nih.gov

Studies have observed oscillating currents for this compound during potentiostatic polarization in the presence of copper ions, indicating complex electrochemical reaction dynamics. researchgate.net Furthermore, CV has been utilized to study the electrochemical performance of coal-derived carbon nanofibers, where the ionic liquid was used as an extraction solvent. nih.gov In polymer gel electrolytes containing [BMMIM]Cl, cyclic voltammetry confirms the potential stability range of the material. beilstein-journals.org

Potentiodynamic Polarization and Sampled Current Voltammetry

Potentiodynamic polarization is a key technique for evaluating the corrosion inhibition properties of ionic liquids. While specific studies on this compound are not prevalent, research on the closely related 1-butyl-3-methylimidazolium chloride has demonstrated its effectiveness as a corrosion inhibitor in acidic media.

Sampled current voltammetry is a technique used to investigate the mechanisms of electrochemical reactions. For instance, in studies of chlorotitanate(IV) anions in a Lewis acidic molten salt, sampled current voltammetry, in conjunction with rotating disk electrode voltammetry, was used to analyze fast comproportionation reactions. acs.org While direct applications of this technique to this compound are not widely reported, it represents a valuable tool for mechanistic studies in ionic liquid systems.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) provides valuable information about the surface composition and chemical environment of this compound and materials it interacts with. For instance, XPS has been used to analyze the surface of electrodeposited polypyrrole films derived from a pyrrole-functionalized imidazolium ionic liquid, revealing the binding energies of the nitrogen atoms in the polymer backbone. femto-st.fr

In a study of polypyrrole films, the N1s spectra showed two main peaks with binding energies around 400.0 eV and 401.8 eV, corresponding to N-H and N=H+/N-H+ species, respectively. femto-st.fr This demonstrates the utility of XPS in identifying the chemical states of elements at the surface.

Table 2: XPS N1s Peak Assignments for an Electrodeposited Polypyrrole Film

| Sample | Peak Binding Energy (eV) | Atomic % | Assignment |

| PPy | 400.0 | 82.8 | N-H |

| 401.8 | 17.2 | N=H⁺ and N-H⁺ |

Ultrasonic Velocity Measurements for Acoustic Properties

Ultrasonic velocity measurements are used to determine various acoustic and thermodynamic properties of solutions containing this compound, offering insights into ion-solvent interactions. The synthesis of polymer gel electrolytes with [BMMIM]Cl has been reported, where characterization would typically involve determining properties like ionic conductivity, which is related to the mobility of ions in the medium. beilstein-journals.org

Applications and Mechanistic Investigations in Chemical Processes

Catalysis and Reaction Media

As a member of the ionic liquid family, 1-butyl-2,3-dimethylimidazolium chloride has been extensively investigated for its utility as a green solvent and catalyst, offering alternatives to volatile organic compounds (VOCs). Its ability to dissolve a wide array of organic, inorganic, and polymeric materials makes it a valuable medium for a multitude of chemical transformations.

This compound functions effectively as both a solvent and a catalyst in numerous organic reactions. Its dual role simplifies reaction systems and can enhance performance. For instance, it has been employed as a catalyst and reaction medium for the cycloaddition of carbon dioxide with epoxides, such as styrene (B11656) oxide. In this context, the ionic liquid's components, particularly the chloride anion, play a crucial catalytic role.

Another significant application is in the synthesis of cellulose (B213188) derivatives. When used as a reaction medium for the acetylation of microcrystalline cellulose, it facilitates high degrees of substitution (DS) in relatively short reaction times. The choice of acetylating agent in this medium influences the reaction's effectiveness.

The table below summarizes the performance of a related ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), in extractive desulfurization, highlighting its efficiency under mild conditions.

| Parameter | Condition | Dibenzothiophene (DBT) Removal Efficiency |

| Solvent System | [BMIM]Cl in n-dodecane | 81% |

| Mass Ratio (IL:Fuel) | 1:1 | |

| Reaction Time | 30 minutes | |

| Temperature | 30°C |

While this compound itself is not typically used as a monomer for polymerization, its derivatives and the broader class of imidazolium-based ionic liquids are central to the field of poly(ionic liquids) (PILs). For example, the polymerization of vinyl-substituted imidazolium (B1220033) salts, such as 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate, yields PILs with distinct thermal properties. nih.gov The substitution at the 2-position of the imidazolium ring with a methyl group, as in [BMMI]Cl, is known to influence the interaction between the cation and anion, which in turn affects the properties of the resulting polymers. nih.gov In these contexts, [BMMI]Cl can serve as a non-volatile reaction medium for polymerization processes, helping to control viscosity and facilitate heat transfer.

The dissolution and processing of lignocellulosic biomass is a critical step in the production of biofuels and renewable chemicals. nbinno.com this compound and its close analogue [BMIM]Cl are highly effective at dissolving cellulose and fractionating biomass components. nbinno.comresearchgate.net This capability stems from the chloride anion's strong hydrogen-bond basicity, which disrupts the extensive hydrogen-bonding network within cellulose. mdpi.com

Research has shown that [BMIM]Cl plays a role beyond that of a simple solvent in the acid-catalyzed hydrolysis of cellulose. It actively enhances the Hammett acidity of the catalyst (e.g., p-toluenesulfonic acid), leading to a significant increase in the rate of cellulose depolymerization. nih.gov The addition of controlled amounts of water to the ionic liquid can modulate its viscosity and dissolution efficiency. For instance, treating legume straw with a [BMIM]Cl-water mixture demonstrated significantly higher dissolution compared to using the pure ionic liquid. researchgate.net

The following table illustrates the effect of various conditions on the dissolution of legume straw in a [BMIM]Cl-water mixture. researchgate.net

| Water Content (wt%) | Temperature (°C) | Duration (h) | Pressure (MPa) | Legume Straw Dissolved (wt%) |

| 0 | 150 | 2 | 0.1 | 9.8 |

| 20 | 150 | 2 | 0.1 | 29.1 |

| 20 | 150 | 0.5 | 0.1 | 22.3 |

Ionic liquids are increasingly used as templates or structure-directing agents in the synthesis of nanomaterials. This compound has been specifically utilized to prepare mesoporous zinc aluminate (ZnAl₂O₄) nanomaterials. sigmaaldrich.com These materials possess high surface areas and ordered pore structures, making them valuable as catalysts or catalyst supports in various chemical reactions. The ionic liquid's role is to organize the inorganic precursors into the desired mesoporous architecture during the synthesis process.

Biphasic catalysis, particularly systems involving ionic liquids and supercritical fluids like carbon dioxide (scCO₂), represents an advanced approach to green chemistry. This combination allows for the advantages of homogeneous catalysis (high activity and selectivity) to be paired with the ease of product separation typical of heterogeneous catalysis. While specific studies focusing on this compound in scCO₂ are limited, the behavior of similar imidazolium salts is instructive. For example, the rhodium-catalyzed hydroformylation of olefins has been successfully conducted in biphasic systems composed of an imidazolium-based ionic liquid and toluene. tandfonline.com The high solubility of gases like CO₂ in ionic liquids, coupled with the insolubility of the ionic liquid-catalyst phase in the supercritical fluid, allows for the continuous removal of products while retaining the catalyst, demonstrating a promising avenue for environmentally benign chemical production. ua.pt

The catalytic activity and rate enhancement observed in reactions involving this compound are rooted in its molecular interactions. The nature of the cation-anion pairing and the formation of hydrogen bonds are critical. acs.org In the acid-catalyzed depolymerization of cellulose, the ionic liquid species affect the chemical equilibrium of the acid catalyst, increasing its proton activity and thereby accelerating the hydrolysis of 1,4-β-glucans. nih.gov

Computational studies on the gas-phase ion pairs of [BMIM]Cl reveal multiple stable conformers, with the chloride anion positioned either in the plane of the imidazolium ring or above the C2-H bond. acs.org The strongest hydrogen bond is typically observed between the C2-hydrogen of the imidazolium cation and the chloride anion. acs.org These specific interactions can activate substrates and stabilize transition states, leading to improved reaction rates and selectivity compared to conventional solvents.

Electrochemical Systems

The utility of this compound in electrochemistry is broad, ranging from energy storage to the synthesis of advanced materials. chemimpex.com Its ionic nature and stability are key to its function in these systems.

Development as Electrolytes in Energy Storage Devices (Batteries, Supercapacitors)

Ionic liquids (ILs) like this compound are explored as electrolytes in energy storage devices such as batteries and supercapacitors due to their potential to enhance safety and performance. chemimpex.comnih.gov Their low volatility and non-flammability, compared to traditional organic carbonate solvents, are significant advantages. chemimpex.comnih.gov The intrinsic ionic conductivity and electrochemical stability of [BMMIM]Cl are crucial for these applications. chemimpex.com While many ILs can suffer from high viscosity and low ionic conductivity near their melting points, their properties can be tuned. iu.edu The thermal stability of imidazolium-based ILs, which can exceed 300°C, allows for the effective operation of energy storage devices at elevated temperatures. iu.edu

| Property | Significance in Energy Storage | Typical Characteristics of Imidazolium ILs |

| Ionic Conductivity | Facilitates ion transport between electrodes. | Moderate, influenced by viscosity. iu.edu |

| Electrochemical Stability | Defines the operating voltage window of the device. | Wide, enhancing energy storage capabilities. chemimpex.com |

| Thermal Stability | Ensures safe operation at elevated temperatures. | High, often stable above 300°C. iu.edu |

| Volatility | Reduces risk of leakage and flammability. | Low, improving device safety. chemimpex.com |

Electrochemical Studies of Metal Halides (e.g., TiCl₄, TiF₄) in Ionic Liquid Media

The electrochemical behavior of titanium tetrachloride (TiCl₄) has been extensively studied in 1,2,3-trialkylated imidazolium-based ionic liquids, which offer high electrochemical stability. znaturforsch.com In a related ionic liquid, 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430), the reduction of Ti(IV) from TiCl₄ was found to be a multi-step process. znaturforsch.comresearchgate.net The specific reduction pathway and the stability of intermediate valence states are highly dependent on the concentration of TiCl₄ in the ionic liquid. znaturforsch.comresearchgate.net For instance, studies using cyclic voltammetry (CV) and chronopotentiometry (CP) revealed different electrochemical behaviors at varying TiCl₄ concentrations. znaturforsch.com Similarly, the electrochemical reduction of Ti(IV) from TiF₄ in a related ionic liquid was proposed to proceed via a sequence of one-electron steps, forming poorly soluble low-valence intermediates that can be further reduced to titanium metal. researchgate.net

In the ionic liquid 1-butyl-2,3-dimethylimidazolium azide, infrared spectra indicate that Ti(IV) from TiCl₄ exists as a hexaazidotitanate complex. researchgate.netkisti.re.kr However, the electrochemical reduction of this complex was found to proceed irreversibly only to Ti(III) species. researchgate.netkisti.re.kr

Integration in Modified Electrodes for Sensor Applications

Ionic liquids are used to modify electrodes in electrochemical sensors to enhance their sensitivity and performance. The high conductivity and catalytic properties of ILs can improve the electron transfer rate at the electrode surface. For example, a carbon paste electrode modified with graphitic carbon nitride (g-C₃N₄) and an ionic liquid (1-butyl-3-methylimidazolium hexafluorophosphate) demonstrated significantly enhanced performance for the detection of carmoisine, a food dye. srce.hr The modified electrode exhibited a higher peak current and a lower oxidation potential compared to the unmodified electrode, indicating improved sensitivity and electrocatalytic activity. srce.hr This suggests that integrating ionic liquids like [BMMIM]Cl into electrode design can be a viable strategy for developing advanced electrochemical sensors.

Functionality as Solid Plasticizers in Polymer Electrolytes

Ionic liquids can function as plasticizers in solid polymer electrolytes (SPEs), enhancing ionic conductivity by increasing the amorphous phase of the polymer matrix and facilitating ion mobility. mdpi.comresearchgate.net In a study involving a poly(ethylene oxide) (PEO)-based polymer electrolyte, the related compound 1-butyl-2,3-dimethylimidazolium bromide (BMI-Br) was used as an organic ionic plastic crystal (OIPC). researchgate.net Anion exchange during mixing with LiTFSI resulted in the in-situ formation of an ionic liquid (BMI-TFSI) and a salt (Li-Br), which plasticized the polymer, improving its properties for use in lithium metal batteries. researchgate.net Similarly, 1-allyl-3-methylimidazolium (B1248449) chloride has been shown to have a strong plasticizing effect on cellulose acetate (B1210297), increasing the amorphous nature of the polymer and thereby improving ionic conductivity for potential use in biomass-based polymer electrolytes. researchgate.net This principle highlights the potential of [BMMIM]Cl to act as a plasticizer in various polymer systems to create flexible and highly conductive solid-state electrolytes. researchgate.netresearchgate.net

| Polymer System | Ionic Liquid Plasticizer | Key Finding | Reference |

| PEO-based | 1-Butyl-2,3-dimethylimidazolium bromide (BMI-Br) | In-situ formation of an IL plasticizer via anion exchange. | researchgate.net |

| Cellulose Acetate | 1-Allyl-3-methylimidazolium chloride ([Amim]Cl) | Increased amorphous nature and ionic conductivity. | researchgate.net |

| Iota Carrageenan | 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Reduced crystallinity and achieved high electrochemical stability. | scispace.com |

Elucidation of Electrochemical Reduction Mechanisms and Kinetics

Detailed electrochemical studies, primarily using cyclic voltammetry and chronopotentiometry, have been crucial in understanding the reduction mechanisms of metal species in ionic liquids like [BMMIM]Cl. The reduction of Ti(IV) from TiCl₄ in a similar imidazolium ionic liquid is a key example, demonstrating a complex, stepwise process. znaturforsch.comresearchgate.net

The reduction was found to occur via a sequence of one-electron steps:

Ti(IV) + e⁻ → Ti(III)

Ti(III) + e⁻ → Ti(II)

Ti(II) + e⁻ → Ti(I)

Ti(I) + e⁻ → Ti(0)

The stability of the intermediates, particularly Ti(II), and the final product are strongly influenced by the TiCl₄ concentration. znaturforsch.com At low concentrations (< 0.03 mol/L), the reduction proceeds stepwise. znaturforsch.com In a "medium concentration" range (0.03 - 0.14 mol/L), a disproportionation reaction of Ti(II) becomes significant, ultimately leading to the formation of Ti(0). znaturforsch.comresearchgate.net The rate constant for this disproportionation reaction was determined to be k = 2 · 10⁶ cm³ mol⁻¹ s⁻¹. znaturforsch.comresearchgate.net The diffusion coefficient of the Ti(IV) species was also found to vary with concentration, ranging from 1.1 · 10⁻⁷ to 1 · 10⁻⁸ cm² s⁻¹. researchgate.netresearchgate.net These studies underscore the role of the ionic liquid medium in dictating the reaction pathways and kinetics of metal electrodeposition. znaturforsch.com

Materials Science and Engineering

Due to its properties as a solvent and structure-directing agent, this compound is utilized in the synthesis of advanced materials. It has been employed in the preparation of mesoporous ZnAl₂O₄ nanomaterials, which have applications as catalysts or catalyst supports. sigmaaldrich.com Its ability to dissolve a wide range of materials, including polysaccharides like cellulose, allows for its use in the chemical modification of these natural polymers. chemimpex.comsigmaaldrich.com

Chemical Modification of Polysaccharide Cellulose

This compound serves as an effective solvent for the chemical modification of cellulose, a notoriously insoluble biopolymer. sigmaaldrich.com The dissolution mechanism, understood through studies on analogous imidazolium chlorides, involves the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that holds the cellulose chains together. The chloride anions of the ionic liquid form strong hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the native crystalline structure and allowing the polymer chains to dissolve. nih.gov This process creates a homogeneous medium, making the hydroxyl groups of cellulose accessible for chemical reactions.

Once dissolved, cellulose can undergo various modifications, such as esterification and etherification, with greater efficiency and control compared to heterogeneous reaction conditions. For instance, homogeneous transesterification reactions have been successfully carried out in imidazolium-based ionic liquids to produce cellulose esters. nih.gov This method avoids the use of toxic and corrosive chemicals often employed in traditional cellulose esterification. The degree of substitution (DS), which indicates the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, can be controlled by adjusting reaction parameters.

Table 1: Examples of Cellulose Modification in Imidazolium-Based Ionic Liquids

| Reaction Type | Reagent(s) | Ionic Liquid Medium | Key Finding |

|---|---|---|---|

| Acetylation | Acetic anhydride | 1-ethyl-3-methylimidazolium acetate | Formation of ester groups confirmed by strong absorption peaks at 1749 cm⁻¹ (C=O stretching). nih.gov |

| Depolymerization | p-Toluenesulfonic acid (catalyst) | 1-butyl-3-methylimidazolium chloride | The ionic liquid enhances the acidity of the catalyst, improving the kinetics of cellulose hydrolysis. nih.gov |

| Dissolution | None | 1-butyl-3-methylimidazolium chloride | Amorphous cellulose can be partially dissolved in mixtures of the ionic liquid and water. researchgate.net |

Conversion of Monosaccharides to Value-Added Chemicals (e.g., Fructose (B13574) to 5-Hydroxymethylfurfural)

This compound has been identified as a model ionic liquid for the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural (B1680220) (HMF). sigmaaldrich.com HMF is a critical platform chemical derived from biomass, serving as a precursor to biofuels and various polymers. The ionic liquid acts as a reaction medium that facilitates the acid-catalyzed dehydration of fructose.

Research conducted in the analogous ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) provides detailed insights into this process. High fructose conversion rates (98.6%) and HMF yields (83.3%) can be achieved in remarkably short reaction times (10 minutes at 80°C) using a sulfonic ion-exchange resin as a catalyst. researchgate.net The process is also efficient at higher temperatures, achieving an 82.2% HMF yield in just one minute at 120°C. researchgate.net The ionic liquid medium is crucial for this high efficiency. Studies have shown that the presence of small amounts of water (up to 5 wt.%) does not negatively impact the reaction, but higher concentrations can lead to lower conversions and yields. researchgate.net A significant advantage of this system is the ability to recycle both the ionic liquid and the catalyst, which have been shown to maintain constant activity over multiple successive trials. researchgate.net

Dissolution and Regeneration of Biopolymers (e.g., Chitin)

Alongside cellulose, this compound ([Bmmim]Cl) is an effective solvent for other intractable biopolymers like chitin (B13524). researchgate.net Chitin, the second most abundant polysaccharide after cellulose, is structurally challenging to dissolve due to its strong network of hydrogen bonds. Comparative studies have shown that both [Bmmim]Cl and its close analogue, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), are good solvents for chitin. researchgate.net

The dissolution process enables the regeneration of chitin into more processable forms. When an antisolvent like water is added to the chitin-ionic liquid solution, the chitin precipitates. The regenerated chitin has a structure similar to its native form but exhibits increased porosity. researchgate.net This altered morphology can be advantageous for subsequent applications, such as creating materials for biomedical use or as a substrate for enzymatic reactions. The ability to dissolve and regenerate chitin in a controlled manner opens pathways for producing chitin-based fibers, films, and gels. nih.gov While several imidazolium-based ionic liquids can dissolve chitin, the choice of anion plays a significant role, with acetates often showing higher dissolving power than chlorides at room temperature. glycopedia.euscispace.com

Preparation of Advanced Functional Materials and Composites

This compound ([bdmim][Cl]) plays a critical role as a template in the synthesis of advanced functional nanomaterials. sigmaaldrich.com A notable example is its use in the preparation of mesoporous zinc aluminate (ZnAl₂O₄) spinel nanoflakes. rsc.orgnih.gov These materials are significant as catalysts, catalyst supports, and optical materials due to their high thermal stability and mechanical resistance. nih.gov

In the synthesis process, the ionic liquid facilitates a 2D growth process of the material crystallites, which is key to inducing the final nanoflake morphology. rsc.org The procedure involves an ion-exchange method from a sodium dawsonite (B1143670) parent material in an aqueous solution containing zinc nitrate (B79036) and [bdmim][Cl] at a relatively low temperature of 50°C. nih.gov A subsequent calcination step at 700°C removes organic components and forms the final mesoporous structure. nih.gov The resulting ZnAl₂O₄ nanoflakes are composed of numerous nanoparticles, creating a high specific surface area of 245 m²/g, a valuable attribute for catalytic applications. rsc.org Research demonstrated that the ionic liquid is crucial for the formation of the flake-like morphology at this low temperature. nih.gov

Table 2: Synthesis of ZnAl₂O₄ Nanoflakes using [bdmim][Cl]

| Parameter | Description | Reference |

|---|---|---|

| Role of IL | Template, directing 2D growth of crystallites | rsc.org |

| Precursors | Na-dawsonite, Zn(NO₃)₂, [bdmim][Cl] | nih.gov |

| Reaction Temp. | 50°C (ion exchange), 700°C (calcination) | nih.gov |

| Product | Mesoporous ZnAl₂O₄ spinel nanoflakes | rsc.org |

| Specific Surface Area | 245 m²/g | rsc.org |

| Morphology | Flakes with thickness of ~20 nm composed of nanoparticles | rsc.org |

Design of Polymorphic Ionic Liquid Crystals

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in imidazolium-based ionic liquids and is fundamental to the design of materials like ionic liquid crystals. researchgate.netrsc.org Studies on the closely related 1-butyl-3-methylimidazolium chloride have confirmed the existence of at least two polymorphs, an orthorhombic and a monoclinic form, which have different melting points and thermodynamic stabilities. acs.org This behavior is often linked to the conformational flexibility of the cation's alkyl chain. bohrium.com

Green Chemistry Initiatives

Minimization of Waste and Enhancement of Reaction Efficiency

This compound is recognized for its role in green chemistry initiatives, where it aids in minimizing waste and enhancing reaction efficiency. chemimpex.com Its effectiveness stems from its inherent properties as an ionic liquid, such as low volatility and high thermal stability, which allow it to be an excellent alternative to traditional volatile organic solvents. chemimpex.com By replacing hazardous solvents, it contributes to creating more environmentally friendly processes. chemimpex.com

Contribution to Sustainable Bio-based Chemical and Material Development

This compound plays a significant role in the development of sustainable chemicals and materials derived from biomass. A primary application is in the pretreatment and fractionation of lignocellulosic biomass, such as wood and agricultural residues. nih.govmdpi.com This ionic liquid can effectively dissolve biomass components, including cellulose and lignin (B12514952), allowing for their separation and subsequent conversion into valuable products. researchgate.netrsc.org

Its utility as a solvent enables the chemical modification of polysaccharides like cellulose. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a medium for the conversion of biomass-derived sugars, such as fructose, into platform chemicals like 5-hydroxymethylfurfural (HMF). sigmaaldrich.comsigmaaldrich.com HMF is a versatile building block for producing a variety of bio-based chemicals and fuels. researchgate.net Research has shown that the pretreatment of biomass with this type of ionic liquid can decrease lignin content, thereby increasing the effectiveness of enzymatic hydrolysis for producing biofuels like ethanol (B145695) and organic acids such as fumaric acid. nih.gov

Studies involving the related ionic liquid 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) have demonstrated its ability to fractionate lignocellulosic biomass into distinct components. For example, treating legume straw with a [C4mim]Cl–water mixture resulted in the separation of a lignin-rich material, showcasing the potential to isolate valuable biopolymers for material development. researchgate.net This fractionation is a critical step in biorefining, which aims to utilize all components of biomass to produce a range of value-added products, thus contributing to a more sustainable chemical industry. mdpi.com

The table below presents data from a study on the treatment of legume straw using a 1-butyl-3-methylimidazolium chloride ([Bmim]Cl)-water mixture, illustrating the fractionation of biomass into different components. researchgate.net

| Sample | Cellulose (%) | Hemicellulose (%) | Lignin (%) |

|---|---|---|---|

| Residue | 48.1 | 27.5 | 17.2 |

| Floc | 35.2 | - | 64.0 |

Intermolecular Interactions and Solution Behavior

Ion-Solvent Interactions in Aqueous and Mixed Media

The interactions between the ions of [Bdmim]Cl and solvent molecules, particularly in aqueous and mixed media, have been a focus of extensive research. These interactions dictate the solubility, conductivity, and other important characteristics of the ionic liquid solutions.

Ultrasonic studies provide valuable insights into the nature and strength of ion-solvent interactions. By measuring the velocity and absorption of sound waves through a solution, researchers can deduce information about the molecular arrangement and intermolecular forces. For 1-Butyl-2,3-dimethylimidazolium chloride in aqueous solutions, ultrasonic velocity measurements have been conducted at various temperatures to understand the temperature dependence of these interactions. amanote.com

Thermoacoustic parameters derived from these studies help in evaluating the intermolecular free length within the solutions. researchgate.net Such investigations reveal how changes in temperature affect the structure and interactions within the solution, providing a deeper understanding of the system's behavior. amanote.comresearchgate.net

The addition of a co-solute, such as Tetra-n-butyl ammonium (B1175870) bromide (TBAB), to an aqueous solution of this compound can significantly alter the solution's properties. Studies measuring densities and ultrasonic velocities of [Bdmim]Cl in aqueous solutions of TBAB have been carried out at different temperatures to probe these effects. researchgate.netresearchgate.net

From these measurements, parameters like the apparent molar volume and apparent molar isentropic compressibility of the ionic liquid can be calculated. researchgate.net The analysis of these parameters helps in understanding the structure-making or structure-breaking effects of the ionic liquid in the presence of the co-solute. researchgate.net Furthermore, the standard partial molar volume of transfer and standard partial molar isentropic compression of transfer of [Bdmim]Cl with increasing TBAB concentrations can be explained using models like the Friedman-Krishnan co-sphere model. researchgate.net These studies are crucial for understanding the complex interplay of interactions in these ternary solutions. researchgate.netresearchgate.net

Table 1: Investigated Properties of this compound in Mixed Media

| Property Investigated | Co-solute | Temperature Range (K) |

|---|---|---|

| Densities and Ultrasonic Velocities | Tetra-n-butyl ammonium bromide | 298.15 to 313.15 |

| Apparent Molar Volume | Tetra-n-butyl ammonium bromide | 298.15 to 313.15 |

| Apparent Molar Isentropic Compressibility | Tetra-n-butyl ammonium bromide | 298.15 to 313.15 |

| Intermolecular Free-Length | Tetra-n-butyl ammonium bromide | 298.15 to 313.15 |

Cation-Anion Interactions and Conformational Analysis

The interactions between the 1-butyl-2,3-dimethylimidazolium cation and the chloride anion, as well as the conformational flexibility of the cation itself, are fundamental to understanding the properties of this ionic liquid in both the solid and liquid states.

The butyl group attached to the imidazolium (B1220033) ring of the [Bdmim] cation exhibits significant conformational flexibility. figshare.comacs.org Crystal structure analyses of various 1-butyl-2,3-dimethylimidazolium salts have revealed that the butyl group can adopt different conformations in the solid state. figshare.comacs.org

Table 2: Conformational Parameters of the Butyl Group in 1-Butyl-2,3-dimethylimidazolium Salts

| Parameter | Description | Observed Range |

|---|---|---|

| C(α)–C(β) Twist Angle | Angle of the C(α)–C(β) bond out of the imidazole (B134444) ring plane | 57° to 90° |

| C(α)–C(β) Torsion Angle (gauche) | Torsion angle defining the gauche conformation | 63° to 97° |

| C(α)–C(β) Torsion Angle (trans) | Torsion angle defining the trans conformation | 170° to 179° |

| Preferred Conformations | Most commonly observed overall conformations | trans–trans, gauche–trans |

Hydrogen bonding plays a crucial role in the structure and properties of this compound. acs.org Detailed investigations using molecular dynamics have shown that hydrogen bonds are not limited to the protons on the imidazolium ring. nih.govacs.org Interactions between the methylene (B1212753) and methyl groups of the alkyl chain and the chloride anion are also significant. figshare.comacs.org

The chloride anion can reside above or below the imidazolium ring, forming what are known as "top" conformations. nih.govacs.org The number of hydrogen bonds formed by each hydrogen atom and the chloride anion has been quantified, revealing the propensity to form zero, one, or two hydrogen bonds. nih.govacs.org Hirshfeld surface analysis has further indicated that nonpolar H···H contacts constitute a majority of the interactions. figshare.comacs.orgacs.org

Supramolecular Organization and Electron Density Studies

The supramolecular organization of this compound ([BDMIM]Cl) is dictated by a complex interplay of various intermolecular interactions. Understanding the distribution of electron density within the crystal structure is paramount to elucidating the nature and strength of these interactions, which include hydrogen bonds, stacking, and other weaker forces. rsc.org Experimental electron density studies, particularly through high-resolution X-ray diffraction, provide a powerful tool for visualizing and quantifying these features that govern the macroscopic properties of the ionic liquid. rsc.org

Invariom Approach in Experimental Electron Density Analysis

A significant advancement in the study of electron density in ionic liquids like [BDMIM]Cl is the application of the invariom approach. rsc.org This method serves as a sophisticated tool for modeling the experimental electron density, offering a detailed description of the supramolecular organization within the crystal. rsc.org The invariom approach is a database method that utilizes aspherical atomic scattering factors derived from high-level quantum chemical calculations of model compounds. These "invarioms" (invariant pseudo-atoms) are transferable and allow for the reconstruction of the electron density of a larger molecule.

In the case of [BDMIM]Cl, the invariom approximation has been successfully applied to model its experimental electron density. rsc.org A notable aspect of this approach is its ability to accurately reproduce the characteristics of hydrogen bonds and even much weaker interactions, such as stacking, C–H···π, and H···H interactions. rsc.org This is particularly remarkable because the invariom model, in its standard form, does not explicitly account for the charge transfer that occurs between the ions in an ionic liquid. rsc.org Despite this, its performance in describing the features of interionic interactions is comparable to, or in some aspects better than, the conventional multipole refinement method. rsc.org

The successful application of the invariom approach makes experimental electron density studies more accessible for complex systems like ionic liquids. rsc.org It provides a robust methodology to investigate the 'structure-property' relationships by untangling the intricate network of interactions that operate between the cations and anions. rsc.org

Multipole Refinement of High-Resolution X-ray Diffraction Data

The multipole refinement of high-resolution X-ray diffraction data is a well-established and powerful technique for determining the detailed electron density distribution in molecules. rsc.org This method models the aspherical features of the electron density around each atom by using a series of multipolar functions (monopole, dipole, quadrupole, etc.). This allows for a precise description of chemical bonding and intermolecular interactions.

For this compound, multipole refinement has been used as a benchmark to validate the results obtained from the newer invariom approach. rsc.org The process involves collecting a high-quality, high-resolution X-ray diffraction dataset from a single crystal of the compound. The subsequent refinement against this data provides a detailed picture of the electron density, including the location of bond critical points and the quantification of electrostatic interactions.

Comparison of the results from multipole refinement and the invariom approach for [BDMIM]Cl has demonstrated a high degree of consistency, particularly in the qualitative and quantitative description of the various intermolecular contacts. rsc.org While multipole refinement offers a more tailored and potentially more accurate description for a specific crystal structure, the invariom approach provides a significantly faster and more straightforward method to achieve a comparable level of detail regarding the supramolecular organization. rsc.org Both methods confirm the complex network of interactions that define the structure of [BDMIM]Cl, highlighting the importance of detailed electron density analysis in understanding the behavior of ionic liquids. rsc.org

Thermal Stability and Degradation Pathways

Kinetics of Thermal Decomposition for Pure and Contaminated Ionic Liquid

The study of thermal decomposition kinetics provides crucial data for designing and evaluating chemical processes involving ionic liquids. Research into 1-butyl-2,3-dimethylimidazolium chloride ([BMMIM]Cl) has shown that its thermal stability is significantly affected by the presence of impurities.

A kinetic analysis using the Coats-Redfern method was performed to determine the activation energy of thermal degradation for both pure [BMMIM]Cl and a sample contaminated with 20% by weight of ammonium (B1175870) chloride (NH₄Cl). The results indicated that the activation energy for the pure ionic liquid was 58.7 kJ/mol. researchgate.net In contrast, the presence of the NH₄Cl contaminant lowered the activation energy required for decomposition to 46.4 kJ/mol. researchgate.net This demonstrates that the impurity compromises the thermal stability of the ionic liquid.

Interactive Data Table: Kinetic Parameters of [BMMIM]Cl Thermal Decomposition ```html

| Sample | Activation Energy (Ea) |

|---|---|

| Pure this compound | 58.7 kJ/mol |

| This compound with 20% (wt.) NH4Cl | 46.4 kJ/mol |

Identification of Volatile and Non-Volatile Thermal Degradation Products

While specific studies on the degradation products of this compound are limited, extensive research on the closely related compound 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) provides significant insights. The degradation of these compounds yields a range of volatile and non-volatile products.

Upon heating, [BMIM]Cl has been shown to decompose into several volatile species. mdpi.comThe most abundant of these are methyl chloride, 1-butylimidazole (B119223), butyl chloride, and 1-methylimidazole. mdpi.comThe formation of 1-chloroalkanes, such as 1-chloromethane and 1-chlorobutane, has been identified in significant amounts in the headspace during thermal treatment. mdpi.comOther volatile products can include alcohols and alkyl amines.

nih.govresearchgate.net

Non-volatile products have also been characterized. These often consist of monomeric and dimeric alkyl-substituted imidazoles that remain in the liquid phase after prolonged heating. nih.govThe accumulation of these degradation products can, in turn, affect the physicochemical properties and overall thermal stability of the ionic liquid.

mdpi.comInteractive Data Table: Identified Thermal Degradation Products of [BMIM]Cl

Influence of Impurities (e.g., NH4Cl) and Atmospheric Conditions on Decomposition Temperatures

Impurities and ambient atmospheric conditions can have a pronounced effect on the thermal decomposition of imidazolium-based ionic liquids.

As established in the kinetic analysis, the presence of impurities such as ammonium chloride (NH₄Cl) lowers the thermal stability of this compound. researchgate.netscilit.comThe decomposition temperature of the pure ionic liquid is higher than that of the sample contaminated with NH₄Cl. researchgate.netscilit.comThis is a critical consideration for industrial applications where ionic liquids may be exposed to various contaminants.

The atmospheric conditions during heating also play a role. Thermogravimetric analysis (TGA) conducted under a constant flow of inert gas, such as nitrogen or helium, can facilitate weight loss by preventing the accumulation of volatile degradation products in the sample. mdpi.comnih.govStudies on [BMIM]Cl showed that its TGA curves under helium and nitrogen flow were practically superimposable, suggesting that thermal decomposition is the dominant process over evaporation under these conditions. mdpi.comThe onset temperature for mass loss in [BMIM]Cl under a nitrogen atmosphere was found to be approximately 530.5 K (257.35 °C).

mdpi.com

Mechanisms of Thermal Degradation (e.g., Sₙ2 Nucleophilic Substitution)

The primary mechanism for the thermal degradation of imidazolium-based ionic liquids with halide anions is nucleophilic substitution (Sₙ2). mdpi.combohrium.comIn this reaction, the nucleophile attacks an electron-deficient electrophilic center and replaces a leaving group.

For 1-alkyl-3-methylimidazolium chlorides, the chloride anion (Cl⁻) acts as the nucleophile. It attacks one of the alkyl groups on the imidazolium (B1220033) cation—typically the methyl or butyl group at the sp³-hybridized carbon atom. mdpi.comThis is a concerted, single-step process where the nucleophile performs a "backside attack," leading to the simultaneous breaking of the carbon-nitrogen bond and the formation of a new carbon-chlorine bond. masterorganicchemistry.comThis Sₙ2 pathway results in the formation of neutral, volatile products such as 1-chloromethane or 1-chlorobutane, and a substituted imidazole (B134444) (e.g., 1-butylimidazole or 1-methylimidazole). mdpi.comThis mechanism is consistent with the degradation products identified experimentally.

mdpi.com

Anomalous Thermal Characteristics in Poly(ionic liquids) Derived from Vinylimidazolium Salts

Poly(ionic liquids) (PILs), which are polymers containing ionic liquid species, can exhibit unique thermal properties. Research on PILs derived from 1-butyl-2,3-dimethyl-4-vinylimidazolium salts has revealed anomalous glass transition characteristics compared to similar polymers without a methyl substituent at the 2-position of the imidazolium ring.

mdpi.comnih.gov

For poly(1-ethyl-3-methyl-4-vinylimidazolium) salts, the glass transition temperatures (Tg) vary significantly with the counter-anion, ranging from 88 °C for the TFSI⁻ salt to 200 °C for the PF₆⁻ salt. mdpi.comnih.govIn stark contrast, the Tg values for poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) polymers with the same counter-ions were tightly clustered between 84 °C and 99 °C. mdpi.comnih.govnsf.govThis dramatically reduced influence of the anion type on the glass transition temperature is a notable anomaly.

nih.gov

This effect is attributed to two main factors:

Increased Inter-ionic Distance : The presence of the methyl substituent at the 2-position of the imidazolium ring substantially increases the distance between the cation and the anion.

nih.govnsf.gov2. Minimal H-Bonding : The methyl group at the 2-position also minimizes hydrogen-bonding interactions between the anions and the imidazolium cation.

nih.govnsf.gov

This research is believed to be the first observation of a substantial independence of the glass transition temperature of an ionic polymer on the nature of its counterion.

nih.govInteractive Data Table: Glass Transition Temperatures (Tg) of Vinylimidazolium-based PILs

Table of Mentioned Compounds

Compound Name Abbreviation / Formula This compound [BMMIM]Cl Ammonium chloride NH₄Cl 1-butyl-3-methylimidazolium chloride [BMIM]Cl Methyl chloride / 1-Chloromethane CH₃Cl Butyl chloride / 1-Chlorobutane C₄H₉Cl 1-Butylimidazole C₇H₁₂N₂ 1-Methylimidazole C₄H₆N₂ Methanol CH₃OH Butanol C₄H₁₀O Trifluoromethanesulfonate CF₃SO₃⁻ Bis(trifluoromethanesulfonyl)imide (CF₃SO₂)₂N⁻ / TFSI⁻ Hexafluorophosphate (B91526) PF₆⁻ Poly(1-ethyl-3-methyl-4-vinylimidazolium) - Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) -

Computational and Theoretical Chemistry Studies

Ab Initio Methods in Gas-Phase Ion Pair Investigations

Ab initio quantum mechanical methods are crucial for investigating the intrinsic properties of the fundamental units of ionic liquids—the cation-anion ion pairs—in the absence of solvent or crystal packing effects. These gas-phase studies focus on determining the most stable geometric arrangements (conformers) of the ion pair and the nature of the interactions between the cation and anion.

For the closely related ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), ab initio studies have identified multiple stable conformers. acs.orgnih.gov The relative energy ordering of these conformers is examined at various levels of theory, including B3LYP, MP2, and CCSD(T), to ensure accuracy. acs.orgnih.govresearchgate.net For reliable results, it is essential to include electron correlation (dispersion) effects. acs.orgnih.gov The most stable conformers are found to be nearly equal in energy, typically featuring the chloride anion forming a hydrogen bond with the C2-H of the imidazolium (B1220033) ring or positioned directly above it. acs.orgnih.gov Other, less stable conformers can be found at significantly higher energies, approximately 30 and 60 kJ mol⁻¹ above the most stable structures. acs.orgnih.gov

These computational approaches also allow for the analysis of the vibrational spectra of each conformer, which helps to explain the multiple hydrogen-bonding features observed in the experimental vibrational spectra of the bulk ionic liquid. acs.orgnih.gov The effect of the chloride anion on the rotation of the butyl chain has also been investigated, revealing that the anion can lower some rotational barriers while increasing others. acs.orgnih.gov

Similar density functional theory (DFT) methods, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular structures of other imidazolium-based ILs, such as 1-alkyl-2,3-dimethylimidazolium nitrates. mdpi.com These calculations are fundamental for understanding the hydrogen bonds and intermolecular forces that dictate the ILs' properties. mdpi.com

Periodic Quantum Chemical Calculations for Condensed Phases

While gas-phase calculations provide insight into isolated ion pairs, periodic quantum chemical calculations and molecular dynamics (MD) simulations are necessary to understand the behavior of ILs in their condensed phases (liquid and solid). researchgate.netnih.gov These simulations model a large number of ions in a periodic box, representing the bulk material.